(R)-Boc-HABA is a valuable building block in peptide synthesis due to the presence of the following functional groups:
Several studies have reported the use of (R)-Boc-HABA in the synthesis of biologically active peptides, including:
The chiral nature of (R)-Boc-HABA makes it a valuable starting material for the synthesis of chiral scaffolds. These scaffolds can be used in various research areas, including:
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl group. Its molecular formula is C9H17NO5, and it has a molecular weight of approximately 219.24 g/mol. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry due to its unique structural features, including a hydroxyl group and an amino group, which contribute to its reactivity and biological activity .
These reactions are critical in organic synthesis, particularly in the development of pharmaceuticals .
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid exhibits potential biological activities due to its structural properties. It is involved in:
Several methods exist for synthesizing (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid:
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid finds applications in various fields:
Its unique properties make it valuable for both academic research and industrial applications .
Interaction studies involving (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with GABA receptors, similar to other amino acids that modulate neurotransmission. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-hydroxybutanoic acid | Lacks tert-butoxycarbonyl protection | Naturally occurring; involved in neurotransmission |
| (S)-4-(tert-butoxycarbonyl)amino-3-hydroxybutanoic acid | Stereoisomer with different biological activity | Potentially less active at certain receptors |
| N-Boc-L-serine | Contains a hydroxyl group but lacks the chiral center | Commonly used in peptide synthesis |
These comparisons illustrate the uniqueness of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, particularly its specific stereochemistry and protective groups that enhance its utility in synthetic chemistry and pharmacology .
The compound’s molecular formula is C₉H₁₇NO₅, with a molecular weight of 219.23 g/mol. Its structure includes:
The SMILES notation (CC(C)(C)OC(=O)NCC@@HO) highlights the (R)-stereochemistry at C3. This configuration is essential for its role in synthesizing enantiomerically pure peptides and peptidomimetics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₅ | |
| Molecular Weight | 219.23 g/mol | |
| CAS Number | 120021-39-8 | |
| SMILES | CC(C)(C)OC(=O)NCC@@HO |
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid represents a significant chiral amino acid derivative characterized by its molecular formula C9H17NO5 and molecular weight of 219.24 grams per mole [1] [2]. This compound features a distinctive structural arrangement containing a tert-butoxycarbonyl protecting group, a hydroxyl functionality, and an amino group, making it particularly valuable as a synthetic building block in pharmaceutical and peptide chemistry .
The synthesis of optically pure (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid requires sophisticated stereochemical control mechanisms to ensure high enantiomeric purity [4]. Enantioselective extraction coupled with racemization represents one of the most effective approaches for achieving chirality conversion in amino acid derivatives [4]. This methodology involves the continuous racemization of amino acids in basic aqueous solutions while simultaneously extracting one enantiomer into an organic phase [4].
Advanced asymmetric synthesis techniques utilize chiral auxiliaries and stereoselective catalysts to control the formation of stereogenic centers [5]. Nickel complexes with chiral tridentate ligands have demonstrated exceptional performance in asymmetric amino acid synthesis, achieving enantiomeric excess values exceeding 97% [5]. These systems employ chiral ligands derived from proline to facilitate the stereocontrolled introduction of side chains [5].
| Synthesis Method | Enantiomeric Excess | Yield | Reference Catalyst |
|---|---|---|---|
| Nickel Complex with Chiral Ligand | >97% | 95% | Fluorinated Chiral Ligand [5] |
| Enantioselective Extraction | 85-90% | 78% | Sterically Hindered Ketone [4] |
| Asymmetric Transfer Amination | 83-98% | 61-99% | Spiro Phosphoric Acid [6] |
The prevention of racemization during synthesis requires careful control of reaction conditions, particularly temperature and pH [7]. Synergistic photoredox and pyridoxal radical biocatalysis has emerged as a novel approach for stereoselective amino acid synthesis, enabling the formation of multiple contiguous stereocenters with excellent diastereo- and enantiocontrol [7]. This methodology achieves stereochemical fidelity through the controlled formation of azaallyl radical intermediates within enzyme active sites [7].
The tert-butoxycarbonyl protecting group serves as the most widely utilized amino protection strategy in organic synthesis [8] [9]. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, reacts readily with amino groups under mild aqueous conditions to form stable carbamate derivatives [8]. The protection reaction typically employs sodium bicarbonate as a base and proceeds at room temperature with excellent yields [8] [9].
The mechanism of Boc protection involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [10]. This reaction can be performed in various solvent systems, including acetonitrile with 4-dimethylaminopyridine as the base, or in biphasic systems using chloroform and water with sodium bicarbonate [10]. The versatility of reaction conditions allows for optimization based on substrate requirements and solubility considerations [10].
| Reaction Condition | Solvent System | Base | Temperature | Typical Yield |
|---|---|---|---|---|
| Aqueous Biphasic | Water/THF | Sodium Bicarbonate | Room Temperature | 85-95% [8] |
| Organic Phase | Acetonitrile | DMAP | 40°C | 90-98% [9] |
| On-Water Reaction | Water Suspension | None Required | Ambient | 80-90% [9] |
Deprotection of the tert-butoxycarbonyl group occurs under acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [9]. The cleavage mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amino group [9]. Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanolysis, which proves particularly useful for acid-sensitive substrates [9].
Industrial production of amino acid derivatives employs several established methodologies, with fermentation processes representing the most economically viable approach for large-scale manufacturing [11] [12]. The global amino acid market, valued at 30.1 billion dollars in 2023, relies heavily on biotechnological production methods utilizing engineered microorganisms [13]. Corynebacterium glutamicum and Escherichia coli serve as the primary industrial platforms for amino acid production, achieving production volumes exceeding five million tons annually [12] [14].
Fed-batch fermentation techniques dominate industrial amino acid synthesis due to their ability to maintain optimal growth conditions while maximizing product yields [15]. These processes involve controlled addition of nutrients throughout the fermentation cycle, preventing substrate inhibition and maintaining high cell densities [15]. Industrial bioreactors incorporate sophisticated monitoring systems to control temperature, pH, and dissolved oxygen levels [15].
| Production Method | Scale | Typical Yield | Annual Production Volume |
|---|---|---|---|
| Fermentation (C. glutamicum) | Industrial | 75-85% | 3.3 Million Tons [12] |
| Chemical Synthesis | Pilot to Industrial | 60-70% | Variable [16] |
| Enzymatic Resolution | Laboratory to Pilot | 80-90% | Limited [17] |
Chemical synthesis methods for industrial production typically employ hydrolysis of protein hydrolysates or synthetic routes utilizing malonate chemistry [18]. The hydrolysis process uses sulfuric acid at concentrations above 12 N and temperatures exceeding 100°C to achieve complete protein breakdown [19]. This approach requires specialized equipment due to the corrosive nature of the reaction conditions but offers high throughput for specific amino acid targets [19].
Continuous fermentation systems provide advantages for sustained industrial production, maintaining steady-state conditions that enable consistent product quality and reduced operational costs [15]. These systems incorporate automated control mechanisms for nutrient feeding, product removal, and waste management [15]. Advanced bioprocess optimization utilizes computational fluid dynamics modeling to predict scale-up behavior and optimize reactor design [15].
Threonine serves as a valuable starting material for the synthesis of various amino acid derivatives due to its inherent chirality and functional group arrangement [20] [21]. The conversion of threonine derivatives to dehydroamino acids through beta-elimination reactions provides access to unsaturated intermediates that can be further functionalized [22]. These transformations typically involve the formation of beta-chloro or O-tosyl derivatives followed by elimination under basic conditions [22].
The aspartate family pathway represents the primary biosynthetic route for threonine production in microorganisms [23]. This metabolic pathway initiates with aspartate kinase-catalyzed phosphorylation of aspartate, proceeding through aspartate semialdehyde and homoserine intermediates before final conversion to threonine [23]. Industrial implementation of this pathway in genetically modified bacteria enables efficient threonine production from glucose feedstocks [24].
| Threonine Derivative | Target Product | Conversion Method | Typical Yield |
|---|---|---|---|
| L-Threonine | 2,5-Dimethylpyrazine | Threonine Dehydrogenase | 65-75% [24] |
| Methylthreonine | Unnatural Amino Acids | Chemical Modification | 70-85% [25] |
| GalNAc-Threonine | Glycosylated Amino Acids | Nickel Catalysis | 66% [26] |
Scalable synthesis of Fmoc-protected GalNAc-threonine amino acids utilizes nickel-catalyzed glycosylation reactions with C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors [26]. This methodology achieves gram-scale production with complete alpha-selectivity, avoiding the limitations associated with traditional C(2)-azido donors [26]. The operationally simple procedure enables efficient construction of complex glycopeptide building blocks [26].
Threonine metabolism encompasses multiple pathways including dehydrogenase and dehydratase routes, providing flexibility in synthetic applications [27]. The threonine dehydrogenase pathway produces 2-amino-3-oxobutyrate intermediates that undergo spontaneous cyclization to form heterocyclic products [24]. Alternative pathways involving threonine dehydratase generate alpha-ketobutyrate and ammonia, which can be utilized for subsequent synthetic transformations [27].
The enantioselective synthesis of (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid represents a significant challenge in synthetic organic chemistry due to the need to establish multiple stereogenic centers with high fidelity. Several sophisticated methodologies have been developed to achieve this transformation with excellent stereochemical control.
Asymmetric Hydrocupration-Amination Strategies
The copper-catalyzed asymmetric hydrocupration approach has emerged as a particularly effective method for synthesizing (R)-configured derivatives [1]. This methodology employs (S,S)-phenyl-bis(phosphinoethyl) ligands in combination with copper hydride complexes to achieve regioselective hydrocupration of cinnamate-derived substrates. The ligand-controlled reversal of hydrocupration regiochemistry enables β-selective addition, followed by stereospecific amination using 1,2-benzisoxazole as the nitrogen source. Under optimized conditions, this protocol delivers the desired (R)-configuration with 94% enantiomeric excess and 85% yield [1].
The mechanistic foundation of this transformation involves the formation of a copper enolate intermediate through β-selective hydrocupration. Deuteration studies using deuterated methanol as an electrophile confirmed the predominant formation of the β-substituted organocopper species when (S,S)-phenyl-bis(phosphinoethyl) ligands are employed [1]. The subsequent amination proceeds through a syn addition mechanism, establishing the requisite stereochemistry at both the β- and α-positions.
Organocatalytic Approaches Using Diphenylprolinol Derivatives
Diphenylprolinol silyl ether catalysts have demonstrated remarkable efficacy in the enantioselective synthesis of tert-butoxycarbonyl-protected amino acid derivatives [2] [3] [4]. The catalyst operates through enamine formation with the substrate, enabling stereoselective carbon-carbon bond formation via asymmetric Michael addition or aldol condensation pathways.
The enhanced reactivity of diphenylprolinol silyl ethers compared to the parent prolinol derivatives stems from the prevention of unproductive aminal formation. The silyl protecting group facilitates exclusive formation of the catalytically active enamine intermediate [4] [5]. Under optimized conditions using diphenylprolinol trimethylsilyl ether (10 mol%), the asymmetric Michael addition of aldehydes to appropriately substituted acceptors proceeds with excellent enantioselectivity (>96% enantiomeric excess) and high syn diastereoselectivity [4] [5].
Enzymatic Resolution and Biocatalytic Methods
Enzymatic approaches offer complementary strategies for accessing enantiomerically pure (R)-configured derivatives. Lipase-mediated kinetic resolution of racemic precursors has been successfully employed to obtain optically active hydroxybutanoic acid derivatives [6]. The biocatalytic method utilizing ω-transaminases enables direct asymmetric amination of β-keto acid precursors, circumventing the instability issues associated with these intermediates [6].
The thermodynamically stable β-ketoesters serve as precursors, which are converted to β-keto acids using lipase catalysis, followed by stereoselective amination using engineered ω-transaminases. This sequential approach achieves >95% enantiomeric excess while maintaining high yields (76%) and excellent functional group tolerance [6].
The prevention of racemization during tert-butoxycarbonyl protection represents a critical aspect of maintaining stereochemical integrity in amino acid synthesis. Several mechanistic pathways can lead to loss of optical purity, necessitating carefully optimized reaction conditions and strategic choice of reagents.
Mechanistic Basis of Racemization
Racemization of amino acids during Boc protection typically occurs through enolate formation at the α-carbon, facilitated by the electron-withdrawing nature of the carbamate protecting group [7] [8]. The process involves abstraction of the α-hydrogen by basic species present in the reaction mixture, leading to formation of a planar enolate intermediate that can be protonated from either face. The extent of racemization depends on several factors including base strength, reaction temperature, pH, and the electronic environment of the substrate [7] [8].
Research by Benoiton and colleagues revealed that tert-butoxycarbonyl-protected amino acids exhibit unexpected resistance to racemization despite theoretical predictions suggesting facile enolate formation [8]. This observation led to the development of optimized protocols that minimize racemization while maintaining high efficiency.
Optimized Protection Protocols
The most effective approaches for racemization prevention employ mild basic conditions with careful pH control. The use of sodium bicarbonate in aqueous tetrahydrofuran at 0°C provides excellent stereochemical retention (<0.5% racemization) while achieving quantitative protection yields [9]. This protocol benefits from the buffering capacity of the bicarbonate system, which maintains pH in the optimal range (8-9) for efficient acylation without promoting enolate formation.
Alternative methodologies utilizing 4-dimethylaminopyridine as a nucleophilic catalyst in acetonitrile solvent have demonstrated superior efficiency for sterically hindered substrates [10] [11]. The DMAP-catalyzed protocol operates under essentially neutral conditions, significantly reducing the propensity for racemization while maintaining high reaction rates through nucleophilic activation of di-tert-butyl dicarbonate [11].
The BOC-ON reagent (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) represents an advanced protection methodology that exhibits enhanced reactivity compared to traditional di-tert-butyl dicarbonate while maintaining excellent stereochemical fidelity (<0.3% racemization) [12]. This reagent demonstrates remarkable efficiency even under acidic conditions, retaining 20% of its acylation capacity at pH 6.5 compared to optimal conditions at pH 10 [12].
Solvent and Temperature Effects
Systematic investigation of solvent effects reveals that aprotic solvents of moderate polarity provide optimal conditions for stereochemical retention [9] [13]. Reactions conducted in dichloromethane or acetonitrile at reduced temperatures (0°C) minimize racemization while maintaining acceptable reaction rates. The use of aqueous co-solvents requires careful optimization to balance solubility considerations with the increased risk of racemization in protic media.
Temperature control emerges as a particularly critical parameter, with reactions conducted at 0°C showing dramatically reduced racemization compared to ambient temperature conditions [9] [13]. The implementation of temperature-controlled protocols becomes especially important for substrates bearing electron-withdrawing substituents that enhance the acidity of the α-hydrogen.
Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of synthetic transformations while providing robust protection for the newly formed stereogenic centers during subsequent manipulations. The effectiveness of these auxiliaries depends on their ability to create distinct diastereomeric environments that favor one stereochemical pathway over others.
Evans Oxazolidinone Methodology
The Evans oxazolidinone auxiliary system represents one of the most reliable platforms for achieving high stereochemical control in amino acid synthesis [14] [15]. The chiral oxazolidinone creates a rigid bicyclic framework that effectively differentiates the two faces of the enolate intermediate through a combination of steric and electronic effects. Under optimized conditions, enolate alkylations proceed with diastereoselectivities exceeding 20:1, providing access to (R)-configured products with >99% configuration retention [15].
The mechanism of stereochemical induction involves coordination of the metal enolate to the oxazolidinone carbonyl oxygen, creating a chelated intermediate that adopts a predictable conformation. The approach of electrophiles occurs preferentially from the less hindered face, leading to the observed stereochemical outcome. Removal of the auxiliary using lithium hydroxide and hydrogen peroxide proceeds with complete retention of configuration, allowing recovery of the auxiliary in 95% yield [15].
Oppolzer Sultam System
The Oppolzer sultam auxiliary provides an alternative framework for achieving high stereochemical control, particularly in cases where the Evans system shows reduced selectivity [16]. The sultam auxiliary operates through a similar chelation-controlled mechanism but offers different steric and electronic properties that can be advantageous for specific substrate classes. Diastereoselectivities typically exceed 15:1, with configuration retention >97% upon auxiliary removal [16].
The sultam system demonstrates particular utility in the synthesis of α-methylated amino acid derivatives, where steric interactions between the auxiliary and the α-substituent can be minimized through appropriate choice of reaction conditions [16]. The auxiliary removal using basic hydrolysis conditions proceeds smoothly while maintaining stereochemical integrity.
Myers Pseudoephedrine Protocol
The Myers pseudoephedrine auxiliary has found extensive application in glycine alkylation reactions, providing access to α-substituted amino acids with excellent stereochemical control [17]. The pseudoephedrine framework creates a rigid chelated enolate that undergoes highly diastereoselective alkylation (>30:1 dr) with complete retention of configuration (>99%) [17].
The protocol demonstrates remarkable substrate scope, accommodating both aliphatic and aromatic electrophiles while maintaining high stereochemical fidelity [17]. The auxiliary can be recovered in 94% yield through mild hydrolysis conditions, making the methodology economically viable for large-scale applications.
Configuration Retention Mechanisms
The preservation of stereochemical integrity during chiral auxiliary-mediated transformations depends on several key factors. The rigidity of the auxiliary framework prevents conformational flexibility that could lead to competing reaction pathways [14] [18]. Additionally, the electronic properties of the auxiliary must be carefully matched to the substrate to ensure optimal chelation and stereochemical communication [18].
The removal conditions for chiral auxiliaries must be carefully optimized to prevent racemization of the product. Basic hydrolysis protocols using lithium hydroxide typically provide optimal results, as the mild conditions minimize the risk of enolate formation and subsequent racemization [15] [18]. The use of hydrogen peroxide as a co-oxidant in some cases facilitates auxiliary cleavage while maintaining product integrity [15].
Substrate-Dependent Selectivity Patterns
The choice of optimal chiral auxiliary depends significantly on the specific substrate and transformation being employed. For enolate alkylations involving sterically demanding electrophiles, the Evans oxazolidinone system typically provides superior results due to its compact structure and predictable selectivity patterns [15]. In contrast, Michael addition reactions often benefit from the Davies chiral amine auxiliary, which provides enhanced reactivity while maintaining excellent stereochemical control (>25:1 dr) [19].